molecular formula C8H6ClFO B1333656 3-Fluoro-2-methylbenzoyl chloride CAS No. 168080-76-0

3-Fluoro-2-methylbenzoyl chloride

Cat. No. B1333656
M. Wt: 172.58 g/mol
InChI Key: OIDAXOKENZZBPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-Fluoro-2-methylbenzoyl chloride" is a chemical entity that is not directly described in the provided papers. However, the papers do discuss various fluorinated benzoyl chlorides and their derivatives, which can provide insights into the chemical behavior and properties that might be expected for 3-Fluoro-2-methylbenzoyl chloride. These compounds are of interest due to their potential applications in pharmaceuticals and materials science .

Synthesis Analysis

The synthesis of fluorinated benzoyl chlorides and their derivatives typically involves multi-step reactions, starting from substituted benzaldehydes or benzoic acids. For instance, the synthesis of methyl 2-amino-5-fluorobenzoate used 3-fluorobenzoic acid as a starting material, undergoing nitrification, esterification, and hydronation to achieve a high yield of the target product . Similarly, the synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride involved steps of oximation, chlorination, cyclization, hydrolysis, and acyl chlorination . These methods highlight the complexity and the need for optimization in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of fluorinated benzoyl chlorides is characterized by the presence of a benzene ring substituted with a fluorine atom and a carbonyl chloride group. The papers describe the crystal structures of various fluorinated benzoyl derivatives, which often crystallize in triclinic or monoclinic space groups with weak intermolecular interactions such as C–H···O and C–H···F . The gas phase molecular structure of 2-fluorobenzoyl chloride has been studied using gas electron diffraction, revealing the existence of two stable non-planar conformers, anti and gauche .

Chemical Reactions Analysis

Fluorinated benzoyl chlorides undergo a variety of chemical reactions. For example, they can react with amines to form amides, as seen in the reaction of 3-fluorobenzoylchloride with 2-aminopyridine . They can also participate in Fries rearrangement under microwave-assisted, catalyst- and solvent-free conditions . The reactivity of these compounds is influenced by the electron-withdrawing effects of the fluorine atom and the acyl chloride group, which can activate the benzene ring towards nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzoyl chlorides are influenced by the presence of the fluorine atom and the acyl chloride group. The fluorine atom is highly electronegative, which can affect the acidity of the compound and its solubility in various solvents. The papers discuss the solubility improvements of certain derivatives, which can exceed 50 mg ml-1 in water or PBS buffer system at room temperature . The crystallographic analysis provides insights into the intermolecular interactions that govern the solid-state properties of these compounds .

Scientific Research Applications

Electrochemical Properties

The electrochemistry of ionic liquids, where impurity chloride, potentially including compounds like 3-Fluoro-2-methylbenzoyl chloride, was studied using techniques such as cyclic voltammetry. This research has implications for understanding and improving the purity and performance of these liquids in various applications (Xiao & Johnson, 2003).

Synthetic Chemistry

The compound has been synthesized and studied for various applications in synthetic chemistry. For instance, the synthesis of 3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride from similar compounds was investigated, demonstrating the practicality and efficiency of such synthetic routes (Su Wei-ke, 2008).

Optical Properties in Liquid Crystals

Research on the impact of fluorine orientation in liquid crystals, which could include derivatives of 3-Fluoro-2-methylbenzoyl chloride, has shown significant effects on optical properties. These findings are important for the development of advanced materials in displays and optical devices (Zaki et al., 2018).

Stability of N-heterocyclic Carbene Precursors

Studies on the stability and structure of N-heterocyclic carbene precursors involving fluorophenyl substituents, which could be derived from compounds like 3-Fluoro-2-methylbenzoyl chloride, provide insights into the development of more stable and efficient carbene-based catalysts in organic synthesis (Hobbs et al., 2010).

Development of Fluorinated Heterocyclic Compounds

The use of fluorinated acryl building blocks, potentially including 3-Fluoro-2-methylbenzoyl chloride, has been explored for synthesizing various fluorine-bearing pyrazolones, pyrimidines, coumarines, and other heterocyclic compounds, which are important in medicinal chemistry and material science (Shi et al., 1996).

Applications in Fluorescent Sensing and Imaging

Fluorogenic chemosensors based on compounds such as 3-Fluoro-2-methylbenzoyl chloride have been synthesized for selective detection of metal ions like Al3+. These sensors have potential applications in environmental monitoring and biological imaging (Ye et al., 2014).

properties

IUPAC Name

3-fluoro-2-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c1-5-6(8(9)11)3-2-4-7(5)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIDAXOKENZZBPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381342
Record name 3-Fluoro-2-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-methylbenzoyl chloride

CAS RN

168080-76-0
Record name 3-Fluoro-2-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2.87 g of 3-fluoro-2-methylbenzoic acid in 25 ml of thionyl chloride is refluxed for 1.75 hour and the excess thionyl chloride removed under vacuum. To the residue is added toluene (several times) and the toluene removed under vacuum after each addition to give 3-fluoro-2-methylbenzoyl chloride.
Quantity
2.87 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-2-methylbenzoyl chloride
Reactant of Route 2
3-Fluoro-2-methylbenzoyl chloride
Reactant of Route 3
Reactant of Route 3
3-Fluoro-2-methylbenzoyl chloride
Reactant of Route 4
Reactant of Route 4
3-Fluoro-2-methylbenzoyl chloride
Reactant of Route 5
Reactant of Route 5
3-Fluoro-2-methylbenzoyl chloride
Reactant of Route 6
Reactant of Route 6
3-Fluoro-2-methylbenzoyl chloride

Citations

For This Compound
1
Citations
SB Kirton, D Niculescu-Duvaz, L Fish, F Lopes… - researchgate.net
… The reaction mixture was concentrated in vacuo and further co-evaporated with toluene (10 mL) to afford 3-fluoro2-methylbenzoyl chloride as an oil (10 g) which was used without …
Number of citations: 0 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.